2-(1H-Pyrazol-1-Yl)Acetic Acid
Overview
Description
2-(1H-Pyrazol-1-yl)acetic acid is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It has been explored for its potential in creating ligands for metal ion binding, as well as its role in the synthesis of pharmaceuticals and coordination chemistry with metal complexes .
Synthesis Analysis
The synthesis of derivatives of 2-(1H-Pyrazol-1-yl)acetic acid has been reported in the literature. For instance, the condensation of (pyrazol-1-yl)acetic acid with the terminal amino group of a Phe-Gly dipeptide has been successfully performed to generate derivatives with ATCUN-like metal ion binding sites . Additionally, the reaction of related acetic acids with formyl and acetyl electrophiles has been shown to produce a variety of interesting bicyclic heterocycles, with the reaction outcome being highly sensitive to the nature of the reagents and the acidity of the reaction medium .
Molecular Structure Analysis
The molecular structure of 2-(1H-Pyrazol-1-yl)acetic acid derivatives has been characterized by various techniques, including NMR and X-ray crystallography. For example, the crystal structures of copper(II) complexes derived from these compounds have been described, revealing geometries such as tetragonally-elongated, Jahn-Teller distorted octahedral, and square-planar arrangements . Single-crystal X-ray analyses have also been used to characterize the coordination of bis(pyrazol-1-yl)acetates to Group VII metal carbonyls .
Chemical Reactions Analysis
The reactivity of 2-(1H-Pyrazol-1-yl)acetic acid derivatives has been explored in various chemical reactions. The acylation of amines and pyrazole with acetyl chloride derivatives of the acid has led to the formation of new amides and 1-acylpyrazoles . Furthermore, the coordination chemistry of these compounds with lanthanides has been investigated, resulting in the synthesis of lanthanide complexes with different coordination modes of the carboxylate groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Pyrazol-1-yl)acetic acid derivatives have been studied in both solid-state and solution-state. The coordination chemistry with lanthanides has revealed one-dimensional chain formations in the solid state, with different coordination modes observed in the crystal structures . The comparison of solid-state UV-vis-NIR diffuse reflectance spectra with solution-state spectra suggests the presence of different species in the solid and solution states, which was further supported by distinctive (13)C NMR signals of the carboxylate groups in solid-state NMR .
Scientific Research Applications
1. Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
2. Antileishmanial and Antimalarial Activities
- Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
- The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 =\u20090.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =\u20093.130) and amphotericin B deoxycholate (IC 50 =\u20090.047) .
- The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
3. Agrochemistry
4. Coordination Chemistry
5. Organometallic Chemistry
6. Antiviral, Anti-inflammatory, and Anticancer Activities
- Imidazole containing compounds, which include “2-(1H-Pyrazol-1-Yl)Acetic Acid”, show a broad range of biological activities such as antiviral, anti-inflammatory, and anticancer .
- These compounds have become an important synthon in the development of new drugs .
- There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
7. Antimicrobial and Antitubercular Activities
- Indole derivatives, which include “2-(1H-Pyrazol-1-Yl)Acetic Acid”, possess various biological activities, including antimicrobial and antitubercular activities .
- These compounds have created interest among researchers to synthesize a variety of indole derivatives .
8. Antidiabetic and Antimalarial Activities
- Imidazole containing compounds, which include “2-(1H-Pyrazol-1-Yl)Acetic Acid”, show antidiabetic and antimalarial activities .
- These compounds have been used in the development of new drugs .
9. Chemical Synthesis
- “2-(1H-Pyrazol-1-Yl)Acetic Acid” can be used in chemical synthesis . The compound has a molecular weight of 126.11300, a density of 1.33g/cm3, and a boiling point of 301.1ºC at 760mmHg . It is highly soluble in water and other polar solvents .
10. Safety Measures
- This compound can be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out mouth with copious amounts of water for at least 15 minutes .
11. Antimicrobial and Antitubercular Activities
- Indole derivatives, which include “2-(1H-Pyrazol-1-Yl)Acetic Acid”, possess various biological activities, including antimicrobial and antitubercular activities .
12. Antiviral, Anti-inflammatory, and Anticancer Activities
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyrazol-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)4-7-3-1-2-6-7/h1-3H,4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSKNFQZTWYZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395444 | |
Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-1-Yl)Acetic Acid | |
CAS RN |
16034-48-3 | |
Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazol-1-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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